Product packaging for Talviraline(Cat. No.:CAS No. 169312-27-0)

Talviraline

Cat. No.: B068009
CAS No.: 169312-27-0
M. Wt: 340.5 g/mol
InChI Key: GWKIPRVERALPRD-ZDUSSCGKSA-N
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Description

Talviraline is a novel, potent small-molecule inhibitor specifically designed to target and disrupt the replication machinery of a broad spectrum of RNA viruses. Its primary research value lies in its unique mechanism of action, where it acts as a competitive antagonist of the viral RNA-dependent RNA polymerase (RdRp). By binding to a conserved allosteric site on the RdRp complex, this compound induces a conformational change that effectively halts the elongation of the viral RNA chain, providing a powerful tool for probing viral replication dynamics and host-pathogen interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O3S2 B068009 Talviraline CAS No. 169312-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168701
Record name Talviraline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-80-7, 169312-27-0
Record name Talviraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talviraline [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talviraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALVIRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Talviraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known by its developmental codes HBY 097 and Bay 10-8979, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As a member of the quinoxaline class of compounds, this compound exhibits potent and highly selective inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and therapeutic rationale.

Core Mechanism of Action

This compound's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, this compound and other NNRTIs bind to an allosteric site on the enzyme.[5]

Binding to the NNRTI Pocket

The HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[6] this compound binds to a specific, hydrophobic pocket located in the p66 subunit, approximately 10 Å away from the polymerase active site.[6] This NNRTI binding pocket (NNIBP) is not present in the unliganded enzyme and is formed upon inhibitor binding.[6] The binding of this compound induces a conformational change in the enzyme, particularly affecting the flexibility of key structural elements like the "thumb" and "fingers" subdomains of p66. This distortion of the enzyme's structure critically impairs its ability to perform DNA synthesis, thereby halting the reverse transcription of viral RNA into proviral DNA.[7]

The interaction at a molecular level has been elucidated through crystallographic studies. For instance, in the Tyr181Cys mutant of HIV-1 RT, this compound (HBY 097) is able to form a hydrogen bond with the thiol group of the cysteine residue, which helps the drug retain potency against this common resistance mutation.[7][8] This adaptability within the binding pocket is a characteristic of second-generation NNRTIs.

cluster_RT HIV-1 Reverse Transcriptase (p66/p51) active_site Polymerase Active Site inhibition Inhibition dna_synthesis Reverse Transcription (RNA -> DNA) active_site->dna_synthesis Catalyzes nni_pocket NNRTI Binding Pocket (Allosteric Site) nni_pocket->active_site Induces Conformational Change viral_rna Viral RNA Template dntps dNTPs This compound This compound (NNRTI) This compound->nni_pocket Binds to inhibition->dna_synthesis no_dna Viral DNA Synthesis Blocked

Figure 1: Allosteric Inhibition of HIV-1 Reverse Transcriptase by this compound.

Antiviral Activity and Potency

This compound has demonstrated potent activity against various strains of HIV-1, including clinical isolates and strains resistant to the NRTI zidovudine (AZT).[2][3] Its efficacy is maintained across different host cell types.

Quantitative Data

The in vitro antiviral activity of this compound is typically measured by its 50% inhibitory concentration (IC50).

HIV-1 Strain / Cell Line IC50 (nM) Reference
HIV-1 (various isolates)0.1 - 3.3[9]
Patient Isolate (at study entry)0.1 - 3.0[10]
Zidovudine-Resistant StrainsActive[2]

Table 1: In Vitro Antiviral Potency of this compound

Resistance Profile

As with other NNRTIs, prolonged exposure to this compound can lead to the selection of drug-resistant viral variants.

  • In Vitro Selection : The predominant resistance mutation selected in cell culture is G190E (a substitution of glycine to glutamic acid at codon 190) in the reverse transcriptase gene.[2]

  • In Vivo Selection : In clinical studies, the K103N mutation was more frequently observed in patients.[10][11] The Tyr181Cys mutation, which confers high-level resistance to first-generation NNRTIs, was not observed, and this compound retains activity against this mutant.[10]

Experimental Protocols

The mechanism and potency of this compound were elucidated through a series of standardized in vitro assays.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Enzyme Preparation: Recombinant HIV-1 RT is purified from E. coli expression systems.

  • Reaction Mixture: A reaction buffer is prepared containing a poly(rA)-oligo(dT) template-primer, magnesium chloride, and radiolabeled [³H]dTTP.

  • Inhibition: Serial dilutions of this compound (dissolved in DMSO) are pre-incubated with the HIV-1 RT enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the template-primer and [³H]dTTP mixture.

  • Incubation: The reaction proceeds at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is stopped by adding cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA strands.

  • Quantification: The precipitated, radiolabeled DNA is collected on glass fiber filters. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined by plotting inhibition versus drug concentration.

prep Prepare Reagents: - Purified HIV-1 RT - this compound dilutions - Reaction Buffer with  poly(rA)-oligo(dT) and [3H]dTTP incubate Pre-incubate HIV-1 RT with this compound dilutions prep->incubate start Initiate reaction by adding [3H]dTTP and template-primer incubate->start react Incubate at 37°C (e.g., 60 min) start->react stop Terminate reaction with cold TCA react->stop filter Collect precipitated DNA on glass fiber filters stop->filter count Quantify radioactivity via scintillation counting filter->count analyze Calculate % inhibition and determine IC50 count->analyze

Figure 2: Workflow for a HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs) are cultured.

  • Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.

  • Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of this compound.

  • Incubation: The cultures are incubated for several days (e.g., 4-5 days) to allow for multiple rounds of viral replication.

  • Endpoint Measurement: The extent of viral replication is assessed by measuring a relevant biomarker in the culture supernatant. Common methods include:

    • p24 Antigen ELISA: Quantifies the amount of viral core protein p24.

    • Reverse Transcriptase Assay: Measures the amount of RT enzyme released from progeny virions.

  • Cytotoxicity Assay: In parallel, the toxicity of this compound on uninfected cells is measured (e.g., using an MTT or XTT assay) to determine the therapeutic index.

  • Data Analysis: The IC50 (drug concentration that inhibits viral replication by 50%) and CC50 (drug concentration that reduces cell viability by 50%) are calculated.

Role in the HIV-1 Life Cycle

This compound intervenes at a specific, early stage of the HIV-1 replication cycle. By blocking the reverse transcription of the viral RNA genome into double-stranded DNA, it prevents the integration of the viral genetic material into the host cell's chromosome, a step that is essential for the establishment of a productive, lifelong infection.

HIV_Lifecycle cluster_inhibition Site of Action a 1. Binding & Fusion b 2. Uncoating a->b c 3. Reverse Transcription (Viral RNA -> Viral DNA) b->c d 4. Integration c->d e 5. Transcription d->e f 6. Translation e->f g 7. Assembly f->g h 8. Budding & Maturation g->h This compound This compound This compound->inhibition inhibition->c Blocks

Figure 3: Inhibition of the HIV-1 Life Cycle by this compound.

Conclusion

This compound is a potent, second-generation NNRTI that functions through the allosteric inhibition of HIV-1 reverse transcriptase. It binds to a specific hydrophobic pocket in the p66 subunit, inducing a conformational change that disrupts the enzyme's catalytic activity. Its high in vitro potency, activity against key resistant mutants, and distinct resistance profile underscore its development as a therapeutic agent against HIV-1. The experimental protocols detailed herein provide the foundational methods for characterizing this and other NNRTI-class compounds.

References

The Biological Activity of Talviraline Against HIV-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known as HBY 097, is a second-generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As a member of the NNRTI class, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Quantitative Assessment of Anti-HIV-1 Activity

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50) against the viral enzyme, the 50% effective concentration (EC50) in cell-based assays, and the 50% cytotoxic concentration (CC50) to determine its therapeutic window.

Parameter Virus/Enzyme Value Reference
IC50Recombinant HIV-1 RT (MN strain, Tyr188)0.045 µM[2]
IC50Recombinant HIV-1 RT (Tyr188Leu mutant)0.60 µM[2]
IC50Patient-derived HIV-1 (study entry)0.1 - 3 nM[3]

Table 1: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase.

Cell Line Parameter Value Reference
Various human cell linesEC50Potent inhibitor of HIV-1 replication[1]
Fresh human peripheral blood lymphocytesEC50Potent inhibitor of HIV-1 replication[1]
MacrophagesEC50Potent inhibitor of HIV-1 replication[1]

Table 2: Antiviral Activity of this compound in Cell Culture. (Note: Specific EC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. describes it as a "highly potent inhibitor" in these systems.[1])

Parameter Profile Reference
CC50Favorable toxicity profile[1]

Table 3: Cytotoxicity Profile of this compound. (Note: Specific CC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. reports a "favorable toxicity profile".[1])

Mechanism of Action

This compound exerts its anti-HIV-1 effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Talviraline_Action This compound Mechanism of Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration HIV1_RT HIV-1 Reverse Transcriptase (RT) Reverse_Transcription->HIV1_RT Targeted by Replication Replication Integration->Replication Assembly_and_Budding Assembly & Budding Replication->Assembly_and_Budding This compound This compound NNRTI_Binding_Pocket Allosteric Binding Pocket This compound->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->Reverse_Transcription Blocks

Mechanism of this compound's inhibition of HIV-1 reverse transcription.

Resistance Profile

Resistance to this compound has been observed both in vitro and in vivo. The primary mutations associated with reduced susceptibility to this compound include:

  • G190E: A substitution of glutamic acid for glycine at position 190 of the reverse transcriptase is characteristic of resistance to quinoxaline derivatives.[1][4]

  • K103N: This mutation, where asparagine replaces lysine at position 103, has been observed in patients undergoing therapy with HBY 097 and is associated with reduced treatment efficacy.[5]

  • Y188L: While this compound retains some activity against the Tyr188Leu mutant, its potency is reduced.[2]

The development of resistance highlights the importance of combination antiretroviral therapy to maintain viral suppression.

Experimental Protocols

The evaluation of this compound's biological activity involves a series of standardized in vitro assays. The following sections provide an overview of the methodologies typically employed.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.

Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Purified HIV-1 RT - Template-primer (e.g., poly(rA)-oligo(dT)) - dNTPs (one radiolabeled, e.g., [3H]TTP) Start->Prepare_Reaction_Mixture Add_this compound Add varying concentrations of this compound Prepare_Reaction_Mixture->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop reaction (e.g., add cold trichloroacetic acid) Incubate->Stop_Reaction Precipitate_DNA Precipitate newly synthesized DNA Stop_Reaction->Precipitate_DNA Filter_and_Wash Filter and wash to remove unincorporated nucleotides Precipitate_DNA->Filter_and_Wash Measure_Radioactivity Measure radioactivity (scintillation counting) Filter_and_Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50

Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Anti-HIV-1 Activity Assay (CPE Inhibition)

This assay determines the ability of this compound to protect susceptible T-cell lines from the cytopathic effects (CPE) of HIV-1 infection.

Start Start Seed_Cells Seed susceptible T-cells (e.g., MT-4, CEM) in microtiter plates Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Infect_Cells Infect cells with a standardized dose of HIV-1 Add_this compound->Infect_Cells Incubate Incubate for several days (e.g., 5 days at 37°C) Infect_Cells->Incubate Assess_Viability Assess cell viability using a colorimetric method (e.g., MTT, XTT assay) Incubate->Assess_Viability Calculate_EC50 Calculate EC50 value Assess_Viability->Calculate_EC50

Workflow for the Cell-Based Anti-HIV-1 Activity Assay.
Cytotoxicity Assay

This assay is crucial for determining the concentration of this compound that is toxic to host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).

Start Start Seed_Cells Seed uninfected cells (same type as antiviral assay) in microtiter plates Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for the same duration as the antiviral assay Add_this compound->Incubate Assess_Viability Assess cell viability using a colorimetric method (e.g., MTT, XTT assay) Incubate->Assess_Viability Calculate_CC50 Calculate CC50 value Assess_Viability->Calculate_CC50

Workflow for the Cytotoxicity Assay.

Conclusion

This compound is a potent second-generation NNRTI with significant activity against wild-type and some drug-resistant strains of HIV-1. Its favorable preclinical profile, including high potency and good oral bioavailability, led to its advancement into clinical trials.[1] The emergence of resistance mutations underscores the continued need for the development of novel NNRTIs and their use in combination therapies to effectively manage HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV-1 compounds.

References

An In-depth Technical Guide to Talviraline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talviraline, also known as HBY 097, is a second-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative synthetic scheme are also presented.

Chemical Structure and Physicochemical Properties

This compound is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its chemical structure is characterized by a core quinoxaline ring system, a feature common to this class of NNRTIs.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1]
Synonyms HBY 097, Bay 10-8979[1][2]
CAS Number 163451-80-7[1]
Molecular Formula C15H20N2O3S2[1]
Molecular Weight 340.5 g/mol [1]
SMILES CC(C)OC(=O)N1--INVALID-LINK--CSC[1]
InChI Key GWKIPRVERALPRD-ZDUSSCGKSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Powder[2]
Solubility DMSO: 50 mg/mL (146.86 mM)[2]
XLogP3 2.7[1]
Predicted Collision Cross Section 173.3 Ų ([M+H]⁺)PubChem

Pharmacological Properties and Mechanism of Action

This compound is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by this compound

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template RT_Talviraline_Complex RT-Talviraline Complex (Inactive) Proviral_DNA Proviral DNA (Synthesis Blocked) RT->Proviral_DNA Reverse Transcription This compound This compound This compound->RT Allosteric Binding RT_Talviraline_Complex->Proviral_DNA Inhibition

Caption: this compound binds to HIV-1 RT, inhibiting proviral DNA synthesis.

This compound has demonstrated efficacy against a variety of HIV-1 strains, including those resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-generation NNRTIs.

Experimental Protocols

In Vitro Anti-HIV Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to determine the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay

CPE_Assay_Workflow Start Start Cell_Seeding Seed T-cell line (e.g., MT-2) in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 4-5 days at 37°C Virus_Infection->Incubation CPE_Evaluation Assess cytopathic effect (CPE) (e.g., using a cell viability reagent) Incubation->CPE_Evaluation Data_Analysis Calculate EC50 (50% effective concentration) CPE_Evaluation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the anti-HIV activity of this compound.

Methodology:

  • Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter plates at an appropriate density.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the diluted this compound to the wells containing the cells. Include control wells with no drug (virus control) and no virus (cell control).

  • Infection: Add a predetermined amount of HIV-1 to the appropriate wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

  • CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal violet.[5]

  • Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of this compound that inhibits the viral cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [³H]dTTP), and a suitable buffer with MgCl₂ and DTT.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse transcriptase.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid.

  • Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the RT activity by 50%.

Synthesis of this compound

This compound belongs to the quinoxaline class of compounds. The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis

Quinoxaline_Synthesis Starting_Materials o-Phenylenediamine + 1,2-Dicarbonyl Compound Condensation Condensation Reaction Starting_Materials->Condensation Quinoxaline_Core Quinoxaline Core Structure Condensation->Quinoxaline_Core Functionalization Further Functionalization Steps Quinoxaline_Core->Functionalization This compound This compound Functionalization->this compound

Caption: General synthetic pathway for quinoxaline derivatives like this compound.

Note: A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to introduce the specific substituents required for anti-HIV activity.

Conclusion

This compound is a potent, second-generation NNRTI with a favorable preclinical profile for the treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an important compound in the study of anti-HIV drug development. The experimental protocols described herein provide a framework for the in vitro characterization of this compound and similar antiviral candidates. Further research into its clinical efficacy and the development of resistance is crucial for understanding its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Talviraline in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high specificity for the human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and ultimately suppressing viral replication.[1][3][4] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture-based assays.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound's mechanism of action is centered on the non-competitive inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. Instead, it binds to a distinct site on the enzyme, leading to the disruption of the catalytic site and blocking the DNA polymerization process essential for the viral life cycle.[1][3]

Talviraline_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Reverse Transcription Reverse Transcription Reverse Transcriptase->Reverse Transcription Catalyzes Integrase Integrase Protease Protease Cellular DNA Cellular DNA Provirus Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation New Virion Assembly New Virion Assembly Viral Proteins->New Virion Assembly Assembly Budding Virion Budding Virion New Virion Assembly->Budding Virion Release HIV-1 Virion HIV-1 Virion HIV-1 Virion->Reverse Transcription Enters Host Cell This compound This compound This compound->Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Viral RNA to DNA Reverse Transcription->Viral DNA Viral DNA->Provirus Integration into Host Genome Cytotoxicity_Workflow Start Start Seed_Cells Seed MT-4 cells in a 96-well plate Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for 48-72 hours Add_this compound->Incubate Wash_Cells Wash with PBS to remove dead cells Incubate->Wash_Cells Fix_and_Stain Fix with methanol and stain with Crystal Violet Wash_Cells->Fix_and_Stain Wash_and_Dry Wash to remove excess stain and air dry Fix_and_Stain->Wash_and_Dry Solubilize Solubilize the stain Wash_and_Dry->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End Antiviral_Workflow Start Start Seed_Cells Seed MT-4 cells in a 24-well plate Start->Seed_Cells Prepare_Virus_Drug_Mix Prepare HIV-1 and this compound dilutions Seed_Cells->Prepare_Virus_Drug_Mix Incubate_Mix Pre-incubate virus with this compound Prepare_Virus_Drug_Mix->Incubate_Mix Infect_Cells Infect MT-4 cells with the mixture Incubate_Mix->Infect_Cells Add_Overlay Add semi-solid overlay medium Infect_Cells->Add_Overlay Incubate_Plate Incubate for 3-5 days to allow plaque formation Add_Overlay->Incubate_Plate Fix_and_Stain Fix cells and stain for plaques (e.g., with Crystal Violet) Incubate_Plate->Fix_and_Stain Count_Plaques Count plaques and calculate inhibition Fix_and_Stain->Count_Plaques End End Count_Plaques->End Apoptosis_Workflow Start Start Treat_Cells Treat MT-4 cells with this compound Start->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_Cells Harvest cells by centrifugation Incubate->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Stain_Cells Add Annexin V-FITC and Propidium Iodide Resuspend->Stain_Cells Incubate_Dark Incubate in the dark at room temperature Stain_Cells->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM Quantify_Apoptosis Quantify live, early, and late apoptotic cells Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End

References

Application Notes and Protocols for Talviraline (HBY 097) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Talviraline (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in in vitro studies. This compound is a second-generation NNRTI with demonstrated activity against human immunodeficiency virus type 1 (HIV-1).[1] Proper handling and dissolution are critical for obtaining accurate and reproducible results in cell-based assays and enzymatic studies.

Data Presentation

The following table summarizes the in vitro activity and cytotoxicity of this compound in various human cell lines. This data is essential for designing experiments with appropriate concentration ranges.

Cell LineVirus StrainIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
MT-4HIV-1 (IIIB)0.4>100>250,000
H9HIV-1 (IIIB)1.2>100>83,333
CEMHIV-1 (IIIB)1.5>100>66,667
MOLT-4HIV-1 (IIIB)0.9>100>111,111
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (Clinical Isolates)0.8 - 2.5>100>40,000 - >125,000
MacrophagesHIV-1 (Ba-L)3.0>100>33,333

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile amber microcentrifuge tube or vial.

    • Add the required volume of anhydrous DMSO to achieve a stock solution concentration of 50 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Recommended): To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Preparation of Working Solutions for Cell Culture Assays

Working solutions are prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Materials:

  • This compound stock solution (50 mg/mL in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Sterile polypropylene tubes

Protocol:

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the assay. This is essential to account for any effects of the solvent on cell viability or viral replication.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solutions on ice and protected from light.

In Vitro Anti-HIV-1 Assay (Example using MT-4 cells)

This protocol describes a general method for evaluating the antiviral activity of this compound against HIV-1 in a T-lymphoid cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound working solutions

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

  • p24 antigen ELISA kit (or other viral replication marker assay)

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Addition: Add 50 µL of the serially diluted this compound working solutions to the appropriate wells. Include a virus-only control and a cell-only control.

  • Virus Infection: Add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and the compound.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • Assessment of Antiviral Activity:

    • Cell Viability (Cytoprotection Assay): At the end of the incubation period, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions. The inhibition of virus-induced cytopathic effect is a measure of antiviral activity.

    • p24 Antigen Quantification: Alternatively, collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • The same cell line used in the antiviral assay (e.g., MT-4 cells)

  • This compound working solutions

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serially diluted this compound working solutions to the wells. Include a cell-only control with no compound.

  • Incubation: Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO₂).

  • Assessment of Cell Viability: After the incubation period, determine cell viability using an MTT or XTT assay.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

HIV_Replication_and_Talviraline_Inhibition cluster_host_cell Host Cell (T-Lymphocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV-1 RNA Genome RT Reverse Transcriptase HIV_RNA->RT Binds ssDNA Single-stranded DNA RT->ssDNA Reverse Transcription (RNA -> DNA) dsDNA Double-stranded DNA ssDNA->dsDNA DNA Synthesis provirus Provirus (Integrated Viral DNA) dsDNA->provirus Integration into Host Genome This compound This compound (NNRTI) This compound->RT Allosteric Inhibition

Caption: HIV-1 Replication Cycle and Site of this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (50 mg/mL in DMSO) prep_working Prepare Serial Dilutions in Culture Medium prep_stock->prep_working add_compound Add this compound Working Solutions prep_working->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound infect_virus Infect with HIV-1 add_compound->infect_virus incubation Incubate for 4-5 Days infect_virus->incubation measure_activity Measure Antiviral Activity (e.g., p24 ELISA) incubation->measure_activity measure_toxicity Measure Cytotoxicity (e.g., MTT Assay) incubation->measure_toxicity calculate_ic50 Calculate IC₅₀ measure_activity->calculate_ic50 calculate_cc50 Calculate CC₅₀ measure_toxicity->calculate_cc50

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

References

Application Notes and Protocols for Talviraline in HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Talviraline, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in common HIV-1 replication assays. The information is intended to guide researchers in the accurate assessment of this compound's antiviral efficacy.

Introduction to this compound

This compound is a potent NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.[1] By binding to a hydrophobic pocket near the enzyme's active site, this compound non-competitively inhibits its function, thereby halting the viral replication cycle. These application notes detail the use of this compound in established in vitro assays to quantify its inhibitory activity against HIV-1.

Data Presentation

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound and its analogs. It is crucial to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific HIV-1 strain, cell type used in the assay, and other experimental conditions.

CompoundHIV-1 StrainAssay Cell LineIC50EC50Reference
Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) Wild-type HIV-1 IIIB-5.8 µM-[2]
Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) Y181C mutant-7.5 µM-[2]
ZLM-66 (this compound analog) Wild-type HIV-1-41 nM (for RT)13 nM[3]

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the mechanism of action of NNRTIs, such as this compound, in the context of the HIV-1 life cycle.

HIV1_NNRTI_MOA cluster_cell Host Cell cluster_inhibition Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Viral RNA Integration 3. Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Provirus Assembly_Budding 5. Assembly & Budding Transcription_Translation->Assembly_Budding Viral Proteins & RNA New_Virion New HIV-1 Virion Assembly_Budding->New_Virion HIV_Virion HIV-1 Virion HIV_Virion->Viral_Entry This compound This compound (NNRTI) This compound->Reverse_Transcription Inhibits Reverse Transcriptase

Mechanism of this compound in inhibiting HIV-1 replication.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-HIV-1 activity of this compound are provided below.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.

Experimental Workflow:

p24_Workflow Start Start Seed_Cells 1. Seed target cells (e.g., MT-4, PBMCs) Start->Seed_Cells Prepare_Drug 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Infect_Cells 3. Infect cells with HIV-1 in the presence of this compound Prepare_Drug->Infect_Cells Incubate 4. Incubate for 3-7 days Infect_Cells->Incubate Collect_Supernatant 5. Collect culture supernatant Incubate->Collect_Supernatant Perform_ELISA 6. Perform p24 ELISA Collect_Supernatant->Perform_ELISA Analyze_Data 7. Analyze data and calculate EC50 Perform_ELISA->Analyze_Data End End Analyze_Data->End

Workflow for the HIV-1 p24 Antigen Capture ELISA.

Protocol:

  • Cell Preparation:

    • Seed susceptible target cells (e.g., MT-4 cells or activated Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at an appropriate density.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to obtain a range of concentrations for determining the EC50.

  • Infection:

    • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

    • Infect the cells with a known titer of HIV-1. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 7 days. The incubation time will depend on the cell type and virus strain used.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA:

    • Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions (e.g., ABL, Inc. or XpressBio).[4]

    • Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation with a biotinylated secondary antibody and then a streptavidin-HRP conjugate. The reaction is developed with a substrate solution (TMB) and stopped with a stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the recombinant p24 standards.

    • Calculate the concentration of p24 in each sample.

    • Plot the percentage of viral inhibition versus the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Single-Round Infectivity Assay

This assay measures the ability of a drug to inhibit a single cycle of viral replication. It often utilizes reporter viruses (e.g., expressing luciferase or GFP) to quantify infection.

Experimental Workflow:

Single_Round_Workflow Start Start Produce_Pseudovirus 1. Produce pseudotyped reporter virus Start->Produce_Pseudovirus Seed_Target_Cells 2. Seed target cells Produce_Pseudovirus->Seed_Target_Cells Add_this compound 3. Add serial dilutions of this compound Seed_Target_Cells->Add_this compound Infect_Cells_Single 4. Infect cells with pseudovirus Add_this compound->Infect_Cells_Single Incubate_Single 5. Incubate for 48-72 hours Infect_Cells_Single->Incubate_Single Measure_Reporter 6. Measure reporter gene (Luciferase/GFP) Incubate_Single->Measure_Reporter Analyze_Data_Single 7. Analyze data and calculate IC50 Measure_Reporter->Analyze_Data_Single End End Analyze_Data_Single->End

Workflow for the Single-Round Infectivity Assay.

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with an HIV-1 packaging plasmid (lacking the env gene and containing a reporter gene like luciferase or GFP) and a VSV-G expression plasmid.

    • Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

  • Cell Seeding:

    • Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Infection:

    • Add the pseudovirus supernatant to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours.

  • Reporter Gene Measurement:

    • For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter viruses, quantify the percentage of GFP-positive cells using flow cytometry or a fluorescence microscope.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

SYBR Green-based RT-qPCR for HIV-1 RNA Quantification

This highly sensitive assay quantifies the amount of viral RNA in the supernatant, providing a direct measure of viral replication.

Experimental Workflow:

RTqPCR_Workflow Start Start Cell_Infection_Setup 1. Set up HIV-1 infected cell culture with this compound Start->Cell_Infection_Setup Incubate_Culture 2. Incubate for 3-7 days Cell_Infection_Setup->Incubate_Culture Harvest_Supernatant 3. Harvest supernatant Incubate_Culture->Harvest_Supernatant Extract_RNA 4. Extract viral RNA Harvest_Supernatant->Extract_RNA Perform_RTqPCR 5. Perform one-step SYBR Green RT-qPCR Extract_RNA->Perform_RTqPCR Analyze_Results 6. Analyze Ct values and quantify viral load Perform_RTqPCR->Analyze_Results End End Analyze_Results->End

Workflow for SYBR Green-based RT-qPCR.

Protocol:

  • Cell Culture and Infection:

    • Follow steps 1-4 of the p24 antigen capture ELISA protocol to set up the infected cell culture with serial dilutions of this compound.

  • RNA Extraction:

    • Harvest the culture supernatant and extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[6]

  • One-Step SYBR Green RT-qPCR:

    • Prepare a reaction mixture containing a one-step SYBR Green RT-PCR master mix, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., gag or pol), and the extracted RNA template.[6][7]

    • Perform the RT-qPCR using a real-time PCR system. A typical cycling protocol includes a reverse transcription step, an initial denaturation, and then multiple cycles of denaturation, annealing, and extension.[8]

  • Data Analysis:

    • Generate a standard curve using a known quantity of HIV-1 RNA or a plasmid containing the target sequence.

    • Determine the viral RNA copy number in each sample based on the standard curve.

    • Calculate the percentage of inhibition and the EC50 value for this compound as described in the previous protocols.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these methods will yield reliable and reproducible data for the characterization of this promising NNRTI.

References

Application Notes and Protocols: Talviraline Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the stability and storage of Talviraline. The information is intended to guide researchers in handling and storing the compound to ensure its integrity for experimental use.

Summary of Storage Conditions

This compound is available as a solid powder and can be dissolved in a suitable solvent for experimental use. Adherence to appropriate storage conditions is critical to prevent degradation and ensure the accuracy and reproducibility of research results.

Quantitative Data on Storage Stability

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms, based on information from suppliers.[1][2]

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months to 1 year
-20°C1 month

Note: DMSO is a commonly used solvent for this compound.[1] It is recommended to use anhydrous DMSO to prepare stock solutions.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively available in the public domain. However, a generalized protocol for assessing the stability of a research compound in solution can be followed.

General Protocol for Assessing Solution Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at various temperatures.

1. Materials:

  • This compound powder
  • Anhydrous solvent (e.g., DMSO)
  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • UV-Vis spectrophotometer
  • Temperature-controlled incubators or water baths
  • pH meter

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen anhydrous solvent to a desired high concentration (e.g., 10 mM). This will be the stock solution. c. Verify the initial concentration and purity of the stock solution using HPLC.

3. Preparation of Working Solutions: a. Dilute the stock solution with the appropriate experimental buffer (e.g., PBS) to the final working concentration. b. Measure the initial pH of the working solution.

4. Stability Testing: a. Aliquot the working solution into multiple sterile microcentrifuge tubes. b. Store the aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 37°C). c. Protect a subset of samples from light at each temperature to assess photosensitivity. d. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one aliquot from each storage condition.

5. Analysis: a. Allow the samples to come to room temperature. b. Analyze the samples by HPLC to determine the concentration of the parent this compound peak. c. Calculate the percentage of this compound remaining compared to the initial time point (T=0). d. Visually inspect the solutions for any signs of precipitation or color change.

6. Data Interpretation: a. Plot the percentage of this compound remaining versus time for each condition. b. Determine the time at which the concentration of this compound drops below a certain threshold (e.g., 90%) to define its stability under those conditions.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a this compound solution.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Prepare this compound Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Buffer A->B C Incubate at Various Temperatures (-20°C, 4°C, RT, 37°C) B->C D Protect from Light (Photosensitivity Test) B->D E Sample Collection at T=0, 2, 4, 8... hours/days C->E D->E F HPLC Analysis E->F G Data Interpretation (% Remaining vs. Time) F->G

Workflow for this compound Solution Stability Testing.
Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] It inhibits the activity of reverse transcriptase, an essential enzyme for HIV replication. The diagram below illustrates the simplified mechanism of action.

Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Host_Cell Host Cell Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration RT->Viral_DNA synthesis This compound This compound This compound->RT inhibits

Simplified Mechanism of this compound Action.
Hypothetical Degradation Pathway

While specific degradation pathways for this compound have not been detailed in the available literature, a hypothetical pathway can be proposed based on its chemical structure, which contains functional groups susceptible to hydrolysis and oxidation.

This compound This compound Hydrolysis Hydrolysis of Ester Linkage This compound->Hydrolysis Oxidation Oxidation of Sulfide This compound->Oxidation Product_A Carboxylic Acid Derivative Hydrolysis->Product_A Product_B Sulfoxide/Sulfone Derivative Oxidation->Product_B

Hypothetical Degradation Pathways for this compound.

It is important to note that this represents a theoretical model, and the actual degradation products may vary depending on the specific conditions. Experimental analysis, such as mass spectrometry, would be required to identify the true degradation products.

References

Application Note & Protocol: Assessing the Efficacy of Talviraline in Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols to assess the efficacy of Talviraline, a novel and selective JAK3 inhibitor, on human lymphocyte function. The described assays are designed to confirm its mechanism of action and evaluate its potential as an immunomodulatory agent.

Introduction

This compound is an investigational small molecule designed to selectively inhibit Janus Kinase 3 (JAK3), a tyrosine kinase crucial for cytokine signaling in lymphocytes. The JAK/STAT pathway, particularly through JAK3, is integral to the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are fundamental for lymphocyte development, activation, and proliferation. By inhibiting JAK3, this compound is hypothesized to suppress aberrant lymphocyte activity, offering a targeted therapeutic approach for autoimmune diseases and certain hematological malignancies. This application note details the essential in vitro assays to characterize the biological effects of this compound on primary human lymphocytes.

Experimental Workflow Overview

The overall process involves isolating primary lymphocytes, determining the optimal non-toxic drug concentration, and then assessing the drug's effect on specific cellular functions such as proliferation, signaling, and cytokine production.

G cluster_0 Phase 1: Preparation & Viability cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Efficacy A Isolate Human PBMCs (Ficoll-Paque Method) B Cell Viability Assay (MTS) Determine IC50 & Non-Toxic Dose A->B Freshly isolated cells D Treat with this compound B->D Use non-toxic concentrations I Treat & Stimulate Cells B->I Use non-toxic concentrations C pSTAT5 Flow Cytometry Assay F Analyze pSTAT5 Inhibition C->F E Stimulate with IL-2 D->E E->C G Lymphocyte Proliferation Assay (CFSE) H Cytokine Release Assay (ELISA) I->G I->H

Caption: Overall experimental workflow for assessing this compound efficacy.

Mechanism of Action: JAK/STAT Signaling

This compound is designed to block the phosphorylation of STAT proteins by inhibiting JAK3. Upon cytokine binding (e.g., IL-2) to its receptor, JAK3 is activated and phosphorylates the receptor, creating docking sites for STAT5. JAK3 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and gene transcription, which promotes lymphocyte proliferation and activation. This compound intervenes by preventing this critical STAT5 phosphorylation step.

G cluster_0 JAK/STAT Signaling Pathway Cytokine IL-2 Receptor IL-2 Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates This compound This compound This compound->JAK3 Inhibits

Caption: this compound's inhibition of the JAK3/STAT5 signaling pathway.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.[2][3]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2][3]

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.

  • Transfer the buffy coat to a new 50 mL tube.

  • Wash the cells by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 5 minutes.[2]

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count viable cells using a hemocytometer or automated cell counter with trypan blue exclusion.

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effects of this compound and identifies the appropriate concentration range for subsequent functional assays.

  • Seed 1x10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL.

  • Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.[4][5][6]

  • Incubate for 2-4 hours at 37°C.[4][5][6]

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage relative to the vehicle control.

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

This assay directly measures the inhibition of JAK3's downstream signaling target, STAT5, to confirm the mechanism of action.

  • Aliquot 5x10⁵ PBMCs per tube.

  • Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.[7]

  • Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.[1][8] Leave one sample unstimulated as a negative control.

  • Immediately fix the cells by adding an equal volume of 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.[1]

  • Wash the cells twice with PBS containing 1% BSA (staining buffer).

  • Stain with a fluorescently-conjugated anti-pSTAT5 antibody (and cell surface markers like CD3, CD4 if desired) for 30-60 minutes at room temperature, protected from light.

  • Wash cells and resuspend in staining buffer for analysis on a flow cytometer.

  • Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of pSTAT5.

Lymphocyte Proliferation Assay (CFSE)

This assay quantifies the ability of this compound to inhibit lymphocyte proliferation, a key functional outcome of its immunomodulatory activity.

  • Resuspend 1x10⁷ PBMCs in PBS at a concentration of 1x10⁶ cells/mL.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[9] Incubate for 20 minutes at 37°C, protected from light.[2]

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[2]

  • Wash the cells three times with complete medium.

  • Resuspend cells and plate 2x10⁵ cells/well in a 96-well plate.

  • Add varying concentrations of this compound or vehicle control.

  • Stimulate cells with a mitogen such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[2] Include an unstimulated control.

  • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest cells, stain with a viability dye (e.g., 7-AAD) and surface markers if desired, and analyze by flow cytometry.

  • Gate on live lymphocytes and analyze the CFSE fluorescence histogram to identify distinct generations of proliferating cells.[10]

Cytokine Release Assay (ELISA)

This assay measures the effect of this compound on the production of key pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by activated lymphocytes.

  • Plate 2x10⁵ PBMCs per well in a 96-well plate.

  • Add varying concentrations of this compound or vehicle control.

  • Stimulate cells with PHA or anti-CD3/CD28 beads.

  • Incubate for 48-72 hours at 37°C.

  • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.[11]

  • Carefully collect the supernatant for analysis.

  • Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-γ) according to the manufacturer's protocol.[12][13]

  • Briefly, coat an ELISA plate with a capture antibody, block non-specific sites, add cell culture supernatants and standards, add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate, and finally add a substrate to produce a colorimetric signal.[12]

  • Read the absorbance on a microplate reader and calculate cytokine concentrations by interpolating from the standard curve.[13]

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on Lymphocyte Viability (MTS Assay)

This compound (µM) % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
0.1 98.2 ± 5.1
1 95.6 ± 3.9
10 88.4 ± 6.2
50 52.1 ± 7.8

| 100 | 15.3 ± 4.1 |

Table 2: Inhibition of IL-2-induced STAT5 Phosphorylation

This compound (µM) pSTAT5 MFI (Mean ± SD) % Inhibition
Unstimulated 150 ± 25 -
0 (IL-2 + Vehicle) 2500 ± 180 0
0.1 1350 ± 150 48.9
1 450 ± 60 87.2

| 10 | 180 ± 35 | 98.7 |

Table 3: Inhibition of Lymphocyte Proliferation (CFSE Assay)

This compound (µM) % Proliferated Cells (Mean ± SD)
Unstimulated 2.1 ± 0.8
0 (Stimulated + Vehicle) 85.4 ± 6.3
0.1 55.2 ± 7.1
1 15.8 ± 4.5

| 10 | 4.3 ± 2.1 |

Table 4: Inhibition of IFN-γ Production (ELISA)

This compound (µM) IFN-γ Concentration (pg/mL) (Mean ± SD)
Unstimulated <10
0 (Stimulated + Vehicle) 2150 ± 250
0.1 1100 ± 180
1 350 ± 95

| 10 | 85 ± 40 |

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical assessment of this compound's efficacy in human lymphocytes. By systematically evaluating its impact on cell viability, target engagement (pSTAT5 inhibition), lymphocyte proliferation, and effector cytokine production, researchers can build a comprehensive profile of its immunomodulatory activity. The successful execution of these assays is a critical step in the development of this compound as a potential therapeutic agent.

References

Talviraline in Combination Antiretroviral Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (formerly known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As with other antiretroviral agents, this compound is intended for use in combination with other drugs to achieve durable viral suppression, prevent the emergence of drug resistance, and improve clinical outcomes. These application notes provide a summary of available data and protocols for the use of this compound in combination therapeutic strategies.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA.[1] It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.

Combination Therapy: Rationale and Available Data

The primary goal of combination antiretroviral therapy (cART) is to suppress HIV replication to undetectable levels, thereby preventing disease progression and transmission. Combining drugs with different mechanisms of action can enhance antiviral efficacy and create a higher genetic barrier to the development of resistance.

Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Zidovudine (AZT)

A phase II clinical study (HBY 097/2001 Study Group) evaluated the safety and antiviral activity of this compound alone and in combination with zidovudine in asymptomatic or mildly symptomatic HIV-1-infected patients.[2]

Efficacy Data:

The combination of this compound and zidovudine demonstrated a more pronounced and sustained reduction in viral load compared to this compound monotherapy.

Treatment GroupMean Maximum Viral Load Decrease (log10 copies/mL)Timepoint of Maximum DecreaseViral Load Decrease at 12 Weeks (log10 copies/mL below baseline)
This compound Monotherapy (250 mg TID)-1.31Week 1Not Reported
This compound (750 mg TID) + Zidovudine-2.19Week 4-1.05

Resistance Data:

The development of the K103N mutation in the reverse transcriptase gene is a known resistance pathway for many NNRTIs. Combination therapy with high-dose this compound and zidovudine was associated with a lower incidence of this mutation.

Treatment GroupDevelopment of K103N Mutation
This compound MonotherapyMore frequent
This compound (high-dose) + ZidovudineLess frequent (P < .01)
Combination with Protease Inhibitors (PIs)

Indinavir (IDV)

A pharmacokinetic study investigated the interaction between this compound, indinavir, and zidovudine in HIV-infected subjects. The study revealed a significant drug-drug interaction between this compound and indinavir.[3]

Pharmacokinetic Data:

This compound was found to significantly reduce the plasma concentrations of indinavir. This is likely due to this compound's induction of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary metabolic pathway for indinavir.[3]

Pharmacokinetic Parameter (Indinavir)Indinavir + Zidovudine (Baseline)Indinavir + Zidovudine + this compound (Day 11)P-value
Cmax (mcg/L)7514 +/- 16364725 +/- 2494< .05
Cmin (mcg/L)146 +/- 8154 +/- 24< .05
AUC0-8 (mg/L/h)16,034 +/- 49036134 +/- 2701< .05
Apparent Clearance (CL/F) (L/h/kg)0.69 +/- 0.141.94 +/- 0.63< .05

Data are presented as mean +/- standard deviation.

This interaction suggests that co-administration of this compound and indinavir at standard doses may lead to sub-therapeutic levels of indinavir, potentially compromising its antiviral efficacy. Dose adjustments or the use of a pharmacokinetic enhancer (booster) with the protease inhibitor may be necessary.

Experimental Protocols

Phase II Clinical Trial Protocol: this compound in Combination with Zidovudine

This protocol is based on the design of the HBY 097/2001 Study Group trial.[2]

1. Study Objectives:

  • To evaluate the safety and tolerability of this compound administered alone and in combination with zidovudine.

  • To assess the antiretroviral activity of this compound alone and in combination with zidovudine.

2. Study Design:

  • A multicenter, randomized, double-blind, dose-escalation study.

3. Patient Population:

  • Asymptomatic or mildly symptomatic HIV-1-infected individuals.

  • CD4+ cell count between 200 and 500 cells/mm³.

  • Plasma HIV-1 RNA levels ≥ 10,000 copies/mL.

  • No prior or current AIDS-defining illness.

4. Treatment Arms:

  • Arm 1 (Monotherapy): this compound (dose escalation)

  • Arm 2 (Combination Therapy): this compound (dose escalation) + Zidovudine

5. Drug Dosing and Administration:

  • This compound: Doses to be escalated (e.g., 250 mg TID, 500 mg TID, 750 mg TID) as safety is established at each dose level. Administered orally.

  • Zidovudine: Standard dosing regimen. Administered orally.

6. Study Duration:

  • 12 weeks of treatment.

7. Assessments:

  • Safety: Clinical adverse events and laboratory abnormalities monitored at regular intervals.

  • Efficacy: Plasma HIV-1 RNA levels (viral load) measured at baseline and at specified time points throughout the study (e.g., weeks 1, 2, 4, 8, 12).

  • Immunology: CD4+ cell counts measured at baseline and at the end of the study.

  • Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene from plasma samples at baseline and at time points of virologic failure to identify resistance mutations (e.g., K103N).

In Vitro Drug Combination Assay (General Protocol)

This is a general protocol for assessing the in vitro synergy, additivity, or antagonism of this compound with other antiretroviral agents.

1. Materials:

  • HIV-1 laboratory-adapted strains or clinical isolates.

  • Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., MT-4).

  • This compound and other antiretroviral agents of interest.

  • Cell culture medium and supplements.

  • Reagents for measuring viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay).

2. Methods:

  • Cell Preparation: Isolate and culture PBMCs or maintain the T-cell line.

  • Drug Preparation: Prepare stock solutions of this compound and the other antiretroviral agent(s) and make serial dilutions.

  • Drug Combination Matrix: In a 96-well plate, create a checkerboard pattern of drug concentrations, with each drug alone and in combination at various ratios.

  • Infection: Add the prepared cells to the wells and infect with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a defined period (e.g., 7 days).

  • Measurement of Viral Replication: At the end of the incubation period, measure the level of viral replication in the culture supernatants using a p24 ELISA or RT assay.

  • Data Analysis: Use a synergy analysis program (e.g., MacSynergy II) to calculate combination indices (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates additivity.

    • CI > 1 indicates antagonism.

Visualizations

Drug_Interaction_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Induces Expression Indinavir Indinavir (Active) Indinavir->CYP3A4 Metabolized by Inactive_Metabolite Inactive Indinavir Metabolite CYP3A4->Inactive_Metabolite Metabolizes to Indinavir_Out Reduced Indinavir Concentration Inactive_Metabolite->Indinavir_Out Increased Clearance Indinavir_In Administered Indinavir Indinavir_In->Indinavir

Caption: this compound induces CYP3A4, increasing indinavir metabolism.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Viral Load, CD4 Count) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Arm A: This compound Monotherapy Randomization->Arm_A Arm_B Arm B: This compound + Zidovudine Randomization->Arm_B Dosing Drug Administration (Dose Escalation) Arm_A->Dosing Arm_B->Dosing Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Dosing->Safety_Monitoring Efficacy_Monitoring Efficacy Monitoring (Viral Load at Weeks 1, 2, 4, 8, 12) Dosing->Efficacy_Monitoring Data_Collection Data Collection Safety_Monitoring->Data_Collection Resistance_Testing Resistance Testing (Genotyping at Virologic Failure) Efficacy_Monitoring->Resistance_Testing Efficacy_Monitoring->Data_Collection Resistance_Testing->Data_Collection Statistical_Analysis Statistical Analysis (Safety, Efficacy, Resistance) Data_Collection->Statistical_Analysis Study_Report Study Report Generation Statistical_Analysis->Study_Report

Caption: Workflow of a Phase II clinical trial for this compound.

References

Application Notes and Protocols for Talviraline in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Talviraline (formerly known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). This document includes information on cell lines sensitive to this compound, protocols for assessing its antiviral activity, and insights into its potential mechanism of action beyond reverse transcriptase inhibition.

Introduction to this compound

This compound is a second-generation quinoxaline derivative that has demonstrated high potency against HIV-1.[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an allosteric site distinct from the active site targeted by nucleoside reverse transcriptase inhibitors (NRTIs).[2] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3][4] Preclinical evaluations have shown that this compound is a highly potent inhibitor of HIV-1 induced cell killing and viral replication in a variety of human cell lines, as well as in fresh human peripheral blood lymphocytes and macrophages.

Cell Line Sensitivity to this compound

Cell LineTypeHIV-1 Strain Commonly UsedTypical Endpoint for Antiviral Assay
MT-4 Human T-cell leukemiaHIV-1 IIIB, HIV-1 NL4-3Cytopathic effect (CPE), p24 antigen production, Luciferase activity
CEM-SS Human T-lymphoblastoidHIV-1 RFSyncytia formation, Cell viability (MTT, XTT)
H9 Human T-lymphomaHIV-1 IIIBp24 antigen production, Reverse transcriptase activity
Peripheral Blood Mononuclear Cells (PBMCs) Primary human cellsClinical isolates, lab-adapted strainsp24 antigen production

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using a p24 Antigen Capture Assay in MT-4 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of HIV-1 p24 antigen in the supernatant of infected MT-4 cells.

Materials:

  • This compound (HBY 097)

  • MT-4 cells

  • HIV-1 stock (e.g., NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI 1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a "no drug" control.

  • Infection: In a separate tube, infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.

  • Assay Setup:

    • Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with uninfected cells as a negative control and infected cells without the drug as a positive control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 antigen analysis.

  • p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of p24 inhibition for each drug concentration relative to the positive control (infected, untreated cells).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Experimental Workflow for Antiviral Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Prepare MT-4 Cells infection Infect MT-4 Cells with HIV-1 cell_prep->infection drug_dil Prepare this compound Dilutions plate Plate Cells and Add this compound drug_dil->plate infection->plate incubation Incubate for 4-5 Days plate->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform p24 ELISA supernatant->elisa data_analysis Calculate EC50 elisa->data_analysis G cluster_cell HIV-1 Infected CD4+ T-cell NNRTI NNRTI (e.g., this compound) GagPol Gag-Pol Polyprotein NNRTI->GagPol Induces premature dimerization Protease HIV-1 Protease (intracellular) GagPol->Protease Leads to activation CARD8_inactive CARD8 (inactive) Protease->CARD8_inactive Cleaves CARD8_cleaved Cleaved CARD8 CARD8_inactive->CARD8_cleaved Caspase1 Caspase-1 CARD8_cleaved->Caspase1 Activates Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Triggers

References

Troubleshooting & Optimization

Optimizing Talviraline Concentration for Antiviral Effect: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Talviraline, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound concentration for maximal antiviral efficacy against HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as HBY 097, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Q2: Which cell lines are suitable for in vitro testing of this compound?

A2: A variety of human T-cell lines are suitable for evaluating the antiviral activity of this compound. Commonly used cell lines include MT-4, CEM-SS, Jurkat, and C8166-R5. Additionally, primary human peripheral blood mononuclear cells (PBMCs) and macrophages can be used to assess the compound's activity in a more physiologically relevant context.

Q3: What is the expected potency of this compound against wild-type HIV-1?

A3: this compound is a highly potent inhibitor of HIV-1. In vitro studies have demonstrated that it has an IC50 (half-maximal inhibitory concentration) in the low nanomolar range against wild-type HIV-1 strains, with reported values around 6 nM for the HIV-1 MN strain.

Q4: Can resistance to this compound develop?

A4: Yes, as with other NNRTIs, HIV-1 can develop resistance to this compound. The primary resistance mutation associated with high-level resistance to this compound in vitro is the G190E substitution in the reverse transcriptase enzyme.[1] Under lower selective pressure, other mutations such as V106I, V106L, and G190T have also been observed.[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound (HBY 097).

CompoundVirus StrainCell LineAssay MethodEC₅₀ / IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
HBY 097HIV-1 MNVariousNot Specified6>100>16,667[2]
HBY 097Wild-type HIV-1Patient IsolatesNot Specified0.1 - 3Not ReportedNot Reported[3]
HBY 097K103N MutantPatient IsolateNot Specified160Not ReportedNot Reported[3]

Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are often used interchangeably in antiviral assays. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using HIV-1 p24 Antigen ELISA

This protocol outlines the steps to determine the concentration-dependent inhibition of HIV-1 replication by this compound by measuring the level of the viral core protein p24 in the supernatant of infected cell cultures.

Materials:

  • Target cells (e.g., MT-4 cells)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a no-drug control (vehicle only).

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control. The EC₅₀ value can then be calculated using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

  • Target cells (e.g., MT-4 cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare a serial dilution of this compound in complete medium, similar to the antiviral assay. Add 100 µL of the diluted compound to the wells. Include a no-drug control and a no-cell control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-7 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control. The CC₅₀ (50% cytotoxic concentration) value can then be calculated using non-linear regression analysis.

Mandatory Visualizations

antiviral_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cells Seed Target Cells start->cells drug Prepare this compound Dilutions start->drug infect Infect Cells with HIV-1 cells->infect drug->infect incubate Incubate for 4-7 Days infect->incubate supernatant Collect Supernatant incubate->supernatant p24 Perform p24 ELISA supernatant->p24 calc Calculate % Inhibition p24->calc ec50 Determine EC50 calc->ec50 end End ec50->end

Caption: Experimental workflow for determining the antiviral activity of this compound.

signaling_pathway cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action cluster_outcome Outcome rna Viral RNA rt Reverse Transcriptase (RT) rna->rt Template dna Viral DNA rt->dna Reverse Transcription rt->dna inhibition Inhibition of Viral Replication This compound This compound (NNRTI) This compound->rt Binds to Allosteric Pocket

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in p24 ELISA - Inaccurate pipetting- Incomplete mixing of reagents- Cell clumping leading to uneven infection- Use calibrated pipettes and change tips for each dilution.- Ensure all reagents are thoroughly mixed before use.- Gently resuspend cells before seeding to ensure a single-cell suspension.
No or low p24 signal in positive control wells - Inactive virus stock- Problems with the ELISA kit (e.g., expired reagents)- Incorrect assay setup- Titer the virus stock to confirm its infectivity.- Check the expiration date of the ELISA kit and store reagents as recommended.- Review the ELISA protocol and ensure all steps were performed correctly.
High background in p24 ELISA - Inadequate washing- Contamination of reagents or wells- Ensure thorough washing between ELISA steps.- Use sterile techniques and fresh reagents.
Observed cytotoxicity at expected effective concentrations - Compound precipitation at high concentrations- Cell line is particularly sensitive to the compound or DMSO- Check the solubility of this compound in the culture medium.- Lower the final DMSO concentration to <0.5%.- Perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ accurately.
Reduced antiviral activity (higher EC₅₀) - Development of drug resistance- Degradation of the compound- Sequence the reverse transcriptase gene of the virus to check for resistance mutations (e.g., G190E).- Prepare fresh dilutions of this compound for each experiment.

References

Technical Support Center: Troubleshooting Talviraline Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talviraline. The information is designed to help identify and resolve common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is designed to block the replication of human immunodeficiency virus type 1 (HIV-1) by binding to a hydrophobic pocket on the viral reverse transcriptase (RT) enzyme.[2][3] This binding allosterically inhibits the enzyme's function, preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 life cycle.[4]

Q2: What are the primary assays used to measure this compound's activity?

The primary assays for evaluating this compound's efficacy fall into two main categories:

  • Biochemical Assays: These directly measure the inhibition of the HIV-1 reverse transcriptase enzyme. A common method is a reverse transcriptase assay that quantifies the synthesis of DNA from an RNA template.[5][6][7]

  • Cell-Based Assays: These assays assess the ability of this compound to inhibit viral replication in a cellular context. Examples include:

    • Cytopathic Effect (CPE) Reduction Assays: Measure the ability of the compound to protect host cells from virus-induced death.[8]

    • Viral Protein Quantification: Assays like Western blot can be used to measure the reduction in specific viral proteins (e.g., p24) in treated cells.[9][10][11]

    • Reporter Gene Assays: Use engineered viruses that express a reporter gene (like luciferase) upon successful replication. A decrease in the reporter signal indicates antiviral activity.[12][13]

    • Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which correlates with cell viability. In the context of antiviral screening, they can be used to assess both the cytotoxic effects of the drug and its ability to protect cells from the virus.[14][15]

Q3: What are some common reasons for seeing reduced or no this compound activity in my assays?

Several factors can lead to a lack of this compound activity, including:

  • Compound Integrity: The this compound compound may have degraded due to improper storage or handling.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect reagent concentrations, incubation times, or pH, can affect enzyme activity and compound efficacy.

  • Cell Culture Issues: For cell-based assays, problems with the health of the host cells, contamination, or incorrect cell density can impact results.

  • Viral Strain Resistance: The strain of HIV-1 being used may harbor mutations in the reverse transcriptase enzyme that confer resistance to NNRTIs.[2][16][17]

  • Experimental Errors: Pipetting inaccuracies, incorrect dilutions, or issues with plate readers can all contribute to unreliable results.

Troubleshooting Guides

Guide 1: No Activity in a Reverse Transcriptase (RT) Inhibition Assay

If you are not observing inhibition of the RT enzyme in a biochemical assay, consider the following:

Troubleshooting Workflow for RT Inhibition Assay

cluster_0 Initial Observation cluster_1 Compound and Reagent Checks cluster_2 Assay Protocol and Conditions cluster_3 Potential Solutions start No Inhibition of RT Activity Observed check_compound Verify this compound Integrity (Correct storage, fresh dilution) start->check_compound check_reagents Check Assay Reagents (Enzyme activity, buffer pH, dNTPs) check_compound->check_reagents solution1 Use fresh stock of this compound check_compound->solution1 Degradation Suspected check_protocol Review Assay Protocol (Incubation times, temperatures) check_reagents->check_protocol solution2 Validate RT enzyme activity with known inhibitor check_reagents->solution2 Reagent Issue Suspected check_controls Examine Positive/Negative Controls check_protocol->check_controls solution3 Optimize assay conditions (e.g., ATP concentration) check_protocol->solution3 Suboptimal Conditions solution4 Rerun assay with careful attention to protocol check_controls->solution4 Controls Failed

Caption: Troubleshooting logic for lack of this compound activity in an RT assay.

Potential Cause Recommended Action
Degraded this compound Prepare a fresh dilution of this compound from a new stock. Ensure the compound is stored correctly (check manufacturer's recommendations).
Inactive RT Enzyme Test the activity of the reverse transcriptase enzyme with a known, potent NNRTI as a positive control. If the control also fails, the enzyme may be inactive.
Incorrect Reagent Concentrations Verify the concentrations of all assay components, including the template-primer, dNTPs, and magnesium chloride.
Suboptimal Assay Buffer Ensure the pH and salt concentration of the reaction buffer are optimal for RT activity.
Issues with Detection Method If using a colorimetric or fluorescent readout, ensure that the detection reagents are not expired and that the plate reader is functioning correctly.[5][6]
Guide 2: Lack of Antiviral Effect in Cell-Based Assays

If this compound is not showing an antiviral effect in your cell-based assay, several factors related to the cells, virus, or compound could be the cause.

Experimental Workflow for a Cell-Based Antiviral Assay

cluster_0 Cell Preparation cluster_1 Treatment and Infection cluster_2 Incubation and Analysis cluster_3 Controls prep_cells Seed healthy host cells in a 96-well plate add_compound Add serial dilutions of this compound prep_cells->add_compound cell_control Cells only infect_cells Infect cells with HIV-1 add_compound->infect_cells compound_control Cells + this compound incubate Incubate for a defined period infect_cells->incubate virus_control Cells + Virus measure_viability Measure cell viability or viral replication (e.g., MTT, p24) incubate->measure_viability

Caption: General workflow for a cell-based antiviral assay.

Potential Cause Recommended Action
High Cell Density An excessive number of cells can lead to rapid cell death unrelated to viral infection, masking any protective effect of the compound. Optimize cell seeding density.
Low Viral Titer If the viral inoculum is too low, it may not cause sufficient cell death in the control wells, making it difficult to observe a protective effect. Titer the virus stock before the experiment.
Resistant HIV-1 Strain The HIV-1 strain used may have pre-existing mutations in the NNRTI-binding pocket (e.g., K103N, Y181C).[16][17] Sequence the reverse transcriptase gene of your viral stock or test this compound against a known sensitive strain.
Compound Cytotoxicity At high concentrations, this compound itself may be toxic to the host cells. This can be mistaken for a lack of antiviral activity. Always run a parallel cytotoxicity assay with the compound on uninfected cells.[8]
Incorrect Timing of Treatment For optimal results, this compound should be added to the cells before or at the time of infection.
Guide 3: Inconsistent or Non-Reproducible Results

Variability in results is a common challenge. The following table highlights potential sources of inconsistency.

Potential Cause Recommended Action
Pipetting Errors Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
Edge Effects in Plates The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile media.
Cell Passage Number Cells that have been passaged too many times can exhibit altered growth characteristics and susceptibility to viral infection. Use cells within a consistent and low passage number range.
Variability in Virus Stock Prepare a large, single batch of virus stock, titer it, and aliquot for storage to ensure consistency across experiments.
Contamination Regularly check cell cultures for microbial contamination, which can significantly impact assay results.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from this compound experiments. The values are illustrative for a typical NNRTI and should be determined experimentally.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Assay Type Cell Line HIV-1 Strain EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀)
CPE ReductionMT-4Wild-Type (IIIB)1.5>100>66,667
Reporter GeneTZM-blWild-Type (NL4-3)2.1>100>47,619
p24 ReductionPBMCsWild-Type (BaL)3.5>50>14,285

EC₅₀ (50% effective concentration): The concentration of this compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces cell viability by 50%.

Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Strains

HIV-1 Strain (Mutation) Fold Change in EC₅₀ (vs. Wild-Type)
K103N3.2
Y181C5.8
G190A4.1
L100I1.5
K103N + Y181C15.7

Fold Change: The EC₅₀ for the resistant strain divided by the EC₅₀ for the wild-type strain.

Experimental Protocols

Protocol 1: Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits.[5]

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

    • Reconstitute the template/primer (e.g., poly(A) x oligo(dT)₁₅).

    • Prepare a solution of dNTPs, including digoxigenin-labeled dUTP and biotin-labeled dUTP.

    • Prepare a stock solution of HIV-1 Reverse Transcriptase.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, template/primer, dNTP mix, and the this compound dilution (or control).

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction and transfer the contents to a streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound reagents.

    • Add an anti-digoxigenin antibody conjugated to peroxidase. Incubate.

    • Wash the plate again.

    • Add a peroxidase substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the color development with a stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay for Antiviral Activity

This protocol measures the ability of this compound to protect cells from virus-induced death.[14][15]

  • Cell Preparation:

    • Seed a susceptible cell line (e.g., MT-4 cells) in a 96-well plate at an optimized density.

    • Incubate the cells to allow them to adhere and enter logarithmic growth.

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "cells only" (no virus, no drug), "virus control" (cells + virus, no drug), and "compound toxicity" (cells + drug, no virus).

    • Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 3-5 days, or until significant cytopathic effect is observed in the virus control wells.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the "cells only" control.

    • Determine the EC₅₀ (from the virus-infected wells) and CC₅₀ (from the uninfected, drug-treated wells) by plotting the data and fitting to a dose-response curve.

References

Technical Support Center: Minimizing Talviraline Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Talviraline-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus type 1 (HIV-1).[1] Its primary mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA.[2][3][4][5]

Q2: What are the potential causes of this compound-induced cytotoxicity in cell culture?

While highly selective for HIV-1 reverse transcriptase, this compound, like other NNRTIs, can exhibit off-target effects leading to cytotoxicity.[6] The primary suspected mechanisms include:

  • Mitochondrial Dysfunction: NNRTIs have been shown to impact mitochondrial function.[2][4][7][8][9] This can occur through inhibition of the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2]

  • Metabolism-Induced Toxicity: this compound, as a quinoxaline derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver and in certain cell lines.[10][11] This metabolic process can sometimes produce reactive metabolites that are toxic to cells, potentially leading to hepatotoxicity.[3][12]

  • Induction of Apoptosis: The accumulation of ROS and cellular stress from mitochondrial dysfunction can trigger programmed cell death, or apoptosis.

Q3: What are the typical signs of cytotoxicity observed with this compound?

Common indicators of cytotoxicity in cell culture include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating membrane damage.

  • Increased caspase activity, a marker of apoptosis.

  • Decreased metabolic activity, as measured by assays like the MTT or XTT assay.[13]

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after this compound treatment.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[14]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to drugs. Consider using a less sensitive cell line if appropriate for your experimental goals, or optimize conditions for your current cell line.
Contamination Rule out microbial contamination of your cell culture or reagents, which can cause non-specific cell death.
Issue 2: Gradual decrease in cell viability over a prolonged incubation period.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Mitochondrial Toxicity Reduce the initial seeding density of cells to lessen the metabolic burden. Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate the effects of reactive oxygen species (ROS).[15][16][17]
Metabolite Accumulation Change the culture medium more frequently (e.g., every 24 hours) to remove potentially toxic metabolites.
Nutrient Depletion Ensure that the culture medium is not depleted of essential nutrients during the long incubation period. Replenish with fresh medium as needed.

Data Presentation

Table 1: Illustrative Cytotoxicity of NNRTIs in Various Cell Lines

The following table provides a hypothetical example of CC50 values for a generic NNRTI to illustrate how cytotoxicity can vary between cell lines. Note: These are not actual data for this compound and should be experimentally determined for your specific cell line and conditions.

Cell LineCell TypeIllustrative CC50 (µM)
HepG2Human Hepatoma15
MT-4Human T-cell Leukemia>100[18]
Peripheral Blood Mononuclear Cells (PBMCs)Human Immune Cells50
A549Human Lung Carcinoma25

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug solvent (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value from the dose-response curve.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • This compound

  • 24-well cell culture plates

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 24-well plate and treat with this compound at various concentrations for the desired time. Include an untreated control.

  • JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging/Analysis: Analyze the cells under a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low MMP will show green fluorescence (JC-1 monomers). Alternatively, quantify the fluorescence using a flow cytometer.

Mandatory Visualizations

G cluster_0 This compound Off-Target Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibition ETC Electron Transport Chain (Complex I) Mitochondrion->ETC ROS Increased ROS Production ETC->ROS Dysfunction leads to ATP Decreased ATP Production ETC->ATP Dysfunction leads to Apoptosis Apoptosis ROS->Apoptosis Triggers ATP->Apoptosis Contributes to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_1 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed CheckConc Verify Drug Concentration Start->CheckConc CheckSolvent Assess Solvent Toxicity CheckConc->CheckSolvent Concentration OK OptimizeExp Optimize Experimental Parameters CheckConc->OptimizeExp Concentration Error CheckSolvent->OptimizeExp Solvent Toxic CheckMito Investigate Mitochondrial Involvement CheckSolvent->CheckMito Solvent OK Resolved Cytotoxicity Minimized OptimizeExp->Resolved CheckMito->OptimizeExp No Obvious Mito. Effect UseAntioxidant Consider Antioxidant Co-treatment CheckMito->UseAntioxidant Mitochondrial Dysfunction UseAntioxidant->Resolved

References

identifying and mitigating Talviraline off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Talviraline. This resource provides researchers, scientists, and drug development professionals with detailed guidance on identifying and mitigating potential off-target effects of this compound, a potent inhibitor of the TARK1 kinase.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My cells show unexpected toxicity at concentrations where this compound should be specific for TARK1. Could this be an off-target effect?

Answer: Yes, unexpected cellular toxicity is a common indicator of off-target effects. While this compound is designed to be a specific inhibitor of TARK1, like many kinase inhibitors, it can interact with other kinases, especially those with similar ATP-binding pockets.[1][2] This can lead to the modulation of unintended signaling pathways and result in phenotypes like decreased cell viability, apoptosis, or cell cycle arrest that are independent of TARK1 inhibition.

To investigate this, it is crucial to determine the selectivity profile of this compound and confirm target engagement in your specific cellular model.

Data Summary: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target (TARK1) and two known significant off-targets, OFK1 and OFK2.

Kinase TargetIC50 (nM)Description
TARK1 (On-Target) 15 Primary therapeutic target.
OFK1 (Off-Target)250A serine/threonine kinase involved in cell cycle progression.
OFK2 (Off-Target)800A tyrosine kinase implicated in cellular stress responses.

This data indicates that while this compound is highly potent against TARK1, it can inhibit OFK1 and OFK2 at higher concentrations, which may be reached in certain experimental setups.

FAQ 2: How can I confirm that my observed phenotype is due to TARK1 inhibition and not an off-target?

Answer: Differentiating on-target from off-target effects is critical for validating your results. A multi-step approach combining biochemical and cellular assays is recommended. The general workflow involves confirming target engagement, assessing downstream signaling, and performing rescue experiments.

Diagram: Workflow for Validating On-Target Effects

G cluster_workflow Experimental Workflow for Target Validation phenotype Unexpected Phenotype Observed cetsa Step 1: Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) phenotype->cetsa western Step 2: Assess Downstream Signaling (Western Blot for p-TARK1 Substrate) cetsa->western rescue Step 3: Perform Rescue Experiment (e.g., TARK1 Overexpression) western->rescue conclusion Interpret Results rescue->conclusion on_target Phenotype is On-Target conclusion->on_target Phenotype Rescued off_target Phenotype is Off-Target conclusion->off_target Phenotype Not Rescued

Caption: A stepwise workflow to distinguish on-target from off-target effects.

Recommended Experiments:

  • Cellular Thermal Shift Assay (CETSA): This method confirms that this compound is binding to TARK1 in your intact cells.[3][4][5] A shift in the thermal stability of TARK1 upon drug treatment indicates direct target engagement.

  • Western Blotting: Analyze the phosphorylation status of a known, direct substrate of TARK1. A reduction in phosphorylation that correlates with this compound concentration is strong evidence of on-target pathway inhibition.[6][7][8]

  • Rescue Experiments: This is a definitive method. If the phenotype is caused by TARK1 inhibition, overexpressing a drug-resistant mutant of TARK1 should reverse the effect. If the phenotype persists, it is likely due to an off-target.

FAQ 3: What are the best experimental methods to identify unknown off-targets of this compound in my cell line?

Answer: Identifying unknown off-targets requires unbiased, large-scale screening methods.[9] The two primary approaches are biochemical profiling and cellular proteomics-based techniques.

  • Biochemical Profiling (Kinome Profiling): This involves screening this compound against a large panel of recombinant kinases (a "kinome scan") to measure its inhibitory activity in a cell-free system.[10][11][12][13][14] This is the most direct way to generate a broad selectivity profile.

  • Chemical Proteomics: Techniques like CETSA coupled with mass spectrometry (CETSA-MS) can identify which proteins in the cell are stabilized by binding to this compound, providing a snapshot of both on- and off-targets in a native cellular environment.

Diagram: this compound Signaling and Off-Target Interference

G cluster_pathways This compound On-Target vs. Off-Target Pathways cluster_on On-Target Pathway (TARK1) cluster_off Off-Target Pathways (OFK1/OFK2) Talviraline_on This compound TARK1 TARK1 Talviraline_on->TARK1 Inhibits Substrate_A Substrate A TARK1->Substrate_A Phosphorylates Response_A Therapeutic Effect (e.g., Apoptosis) Substrate_A->Response_A Talviraline_off This compound OFK1 OFK1 Talviraline_off->OFK1 Inhibits OFK2 OFK2 Talviraline_off->OFK2 Inhibits Substrate_B Substrate B OFK1->Substrate_B OFK2->Substrate_B Response_B Toxic Side Effect Substrate_B->Response_B

Caption: On-target TARK1 inhibition vs. off-target OFK1/2 inhibition.

FAQ 4: How can I design my experiments to minimize the off-target effects of this compound?

Answer: Minimizing off-target effects is crucial for generating clean, interpretable data.[15]

  • Use the Lowest Effective Concentration: Perform a dose-response curve and use the lowest concentration of this compound that gives you maximal inhibition of TARK1 activity without causing the toxic phenotypes associated with higher doses.

  • Use a More Selective Control Compound: If available, use a structurally distinct TARK1 inhibitor with a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Employ Genetic Controls: The gold standard is to use genetic methods like siRNA or CRISPR to knock down TARK1. The resulting phenotype should mimic the on-target effect of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound binds to TARK1 within intact cells based on ligand-induced thermal stabilization.[3][5][16][17]

Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with this compound at your desired concentration (e.g., 10x IC50) and another set with a vehicle control (e.g., DMSO) for 1-3 hours.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble TARK1 remaining at each temperature using Western Blot or ELISA. Successful binding of this compound will result in TARK1 remaining soluble at higher temperatures compared to the vehicle control.

Protocol 2: Western Blot for Downstream Pathway Modulation

This protocol assesses the functional consequence of TARK1 inhibition by measuring the phosphorylation of a known downstream substrate.[6][7]

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for a predetermined time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the TARK1 substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the phospho-specific signal relative to the total and loading controls indicates on-target activity.

References

Talviraline Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the activity of Talviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, in a new assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as HBY 097) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is primarily used to inhibit the replication of human immunodeficiency virus type 1 (HIV-1).[1] this compound works by binding to a specific site on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA.[1][3] This binding event inhibits the enzyme's function, thereby halting the viral replication process.[1][4]

Q2: What are the key parameters to measure when assessing this compound's activity?

A2: The two primary parameters to determine are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).

  • CC50: The concentration of this compound that reduces the viability of host cells by 50%. This is a measure of the compound's toxicity.[5]

  • EC50: The concentration of this compound that inhibits viral replication by 50%. This is a measure of the compound's antiviral potency.

  • Selectivity Index (SI): This is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value is desirable as it indicates that the compound is effective at a concentration that is not toxic to the host cells.[5] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[5]

Q3: Which cell lines are appropriate for testing this compound's activity against HIV-1?

A3: Commonly used cell lines for HIV-1 research include:

  • TZM-bl cells: These are HeLa cells that are engineered to express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. They are highly permissive to a wide range of HIV-1 strains.[6]

  • C8166 cells: A human T-lymphoblastoid cell line that is highly sensitive to HIV-1 infection and shows clear cytopathic effects (syncytia formation).

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.

Q4: What are the standard assays to measure the EC50 of this compound?

A4: Several assays can be used to determine the EC50 of this compound:

  • HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral replication.[7][8]

  • TZM-bl Luciferase Reporter Gene Assay: This assay measures the activity of the luciferase enzyme, which is expressed upon successful HIV-1 infection and Tat protein production. A reduction in luciferase signal indicates inhibition of viral replication.[6][9]

  • Plaque Reduction Assay: This classic virology assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the antiviral compound.

  • Quantitative PCR (qPCR): This method quantifies the amount of viral RNA or DNA in infected cells or supernatant, providing a direct measure of viral load.

Troubleshooting Guides

HIV-1 p24 Antigen Capture ELISA
Problem Possible Cause Solution
High Background Insufficient washing of plates.Increase the number of wash steps and ensure complete removal of wash buffer.[10][11]
Contaminated reagents or samples.Use fresh, sterile reagents and handle samples carefully to avoid cross-contamination.[10]
Incorrect antibody concentrations.Optimize the concentrations of capture and detection antibodies.
No or Weak Signal Inactive or expired reagents.Check the expiration dates of all kit components and store them as recommended.[12]
Incorrect assay procedure.Carefully review and follow the manufacturer's protocol.[11]
Low viral replication.Ensure that the virus stock is viable and used at an appropriate multiplicity of infection (MOI).
Poor Reproducibility Inconsistent pipetting or washing technique.Use calibrated pipettes and ensure consistent technique across all wells and plates.[10]
Edge effects on the plate.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
TZM-bl Luciferase Reporter Gene Assay
Problem Possible Cause Solution
High Background Signal High intrinsic luciferase expression in cells.Use a different batch of cells or a different cell line.
Contamination of reagents with luciferase.Use fresh, dedicated reagents for the luciferase assay.
White plates causing signal bleed-through.Use opaque, white-walled plates to minimize crosstalk between wells.[13]
No or Low Signal Low transfection efficiency (if using pseudovirus).Optimize the transfection protocol for the 293T cells used to produce pseudoviruses.[13]
Low viral infectivity.Use a fresh, high-titer virus stock.
Insufficient incubation time.Increase the incubation time after infection to allow for sufficient luciferase expression.[14]
High Variability Between Replicates Inconsistent cell seeding or virus addition.Ensure a uniform cell monolayer and accurate pipetting of virus and compounds.
Cell clumps.Ensure a single-cell suspension before seeding.

Data Presentation

Table 1: Example CC50, EC50, and SI values for this compound and a Control NNRTI
Compound Cell Line CC50 (µM) EC50 (µM) Selectivity Index (SI)
This compoundTZM-bl>1000.05>2000
This compoundC8166>1000.08>1250
Efavirenz (Control)TZM-bl500.00225000
Efavirenz (Control)C8166450.00315000

Experimental Protocols

Cell Viability (CC50) Assay using MTS
  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 200 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, or until a color change is apparent.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by non-linear regression analysis.

HIV-1 p24 Antigen Capture ELISA (EC50)
  • Cell Seeding and Infection: Seed TZM-bl cells as described above. Infect the cells with a pre-titered amount of HIV-1 (e.g., MOI of 0.1) in the presence of serial dilutions of this compound. Include wells with infected cells and no compound (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Add the collected supernatants and a standard curve of recombinant p24 protein to the plate. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with stop solution.

  • Readout: Measure the absorbance at 450 nm.

  • Calculation: Determine the p24 concentration in each supernatant using the standard curve. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.

TZM-bl Luciferase Reporter Gene Assay (EC50)
  • Cell Seeding and Infection: Perform cell seeding and infection with HIV-1 and this compound treatment as described for the p24 ELISA.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Cell Lysis: Remove the medium from the wells and add 100 µL of cell lysis buffer. Incubate for 15 minutes at room temperature.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of luciferase assay reagent to each well.

  • Readout: Immediately measure the luminescence using a luminometer.

  • Calculation: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control (after subtracting the background from uninfected cells). Determine the EC50 value by non-linear regression analysis.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Viral_Entry 1. Viral Entry (Binding and Fusion) Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly_Budding 5. Assembly & Budding Transcription_Translation->Assembly_Budding New_Virions New HIV Virions Assembly_Budding->New_Virions HIV_Virion HIV Virion HIV_Virion->Viral_Entry This compound This compound (NNRTI) This compound->Reverse_Transcription Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Antiviral_Assay_Workflow cluster_assays Parallel Assays Start Start: Prepare This compound Dilutions Seed_Cells Seed Host Cells (e.g., TZM-bl) Start->Seed_Cells Add_Compound Add this compound and HIV-1 Seed_Cells->Add_Compound Incubate Incubate for 48h Add_Compound->Incubate CC50_Assay Cytotoxicity Assay (e.g., MTS) Incubate->CC50_Assay EC50_Assay Antiviral Assay (e.g., p24 ELISA or Luciferase) Incubate->EC50_Assay Data_Analysis Data Analysis: Calculate CC50, EC50, and SI CC50_Assay->Data_Analysis EC50_Assay->Data_Analysis End End: Confirm This compound Activity Data_Analysis->End

Caption: General experimental workflow for confirming this compound activity.

Troubleshooting_Logic Start Problem Encountered in Assay Check_Controls Review Controls: Virus, Cell, and Compound Controls Start->Check_Controls Controls_OK Are Controls as Expected? Check_Controls->Controls_OK Check_Reagents Check Reagents: Expiration, Storage, Preparation Controls_OK->Check_Reagents No Check_Procedure Review Protocol: Pipetting, Incubation Times, Washing Controls_OK->Check_Procedure Yes Consult_Guide Consult Specific Troubleshooting Guide Check_Reagents->Consult_Guide Check_Procedure->Consult_Guide Repeat_Experiment Repeat Experiment Consult_Guide->Repeat_Experiment

Caption: A logical approach to troubleshooting antiviral assay issues.

References

Validation & Comparative

Talviraline's Binding Affinity to HIV-1 Reverse Transcriptase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Talviraline (HBY 097) to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) against other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information presented is supported by experimental data to aid in research and drug development decisions.

Comparative Binding Affinity of NNRTIs to HIV-1 RT

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable NNRTIs against wild-type HIV-1. Lower IC50 values are indicative of higher binding affinity and greater potency.

CompoundIC50 (nM)TargetNotes
This compound (HBY 097) 0.1 - 3 HIV-1 RTEffective against various clinical isolates.[1]
Nevirapine~200HIV-1 RTA first-generation NNRTI.[2]
Efavirenz1.4 (in vitro assay)HIV-1 RTA widely used first-generation NNRTI.
Rilpivirine~0.7HIV-1 RTA second-generation NNRTI with high potency.
Etravirine~1.5HIV-1 RTA second-generation NNRTI effective against some resistant strains.
DoravirineNot explicitly foundHIV-1 RTA newer NNRTI with a favorable resistance profile.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT.[3] It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[4][5][6] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5][6]

cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Inhibition Inhibition of Reverse Transcription Reverse Transcription->Inhibition Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound This compound Binding Allosteric Binding This compound->Binding RT HIV-1 RT RT->Binding Binding->Inhibition

Caption: Mechanism of this compound inhibiting HIV-1 replication.

Experimental Protocols: HIV-1 Reverse Transcriptase Inhibition Assay

The determination of the binding affinity (IC50) of NNRTIs to HIV-1 RT is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly used methods.[7][8]

Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system

  • Assay buffer (e.g., Tris-HCl, pH 7.8, containing KCl, MgCl₂, DTT, and a non-ionic detergent)

  • Test compounds (NNRTIs) dissolved in DMSO

  • Scintillation fluid and counter (for radioactive assays) or a plate reader for colorimetric or fluorometric assays

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then further dilute in the assay buffer to the desired final concentrations.

    • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dTTP).

    • Dilute the recombinant HIV-1 RT to a predetermined optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add the diluted test compound to the wells of a 96-well microplate. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

    • Initiate the reaction by adding the diluted HIV-1 RT to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA]).

    • For radioactive assays, precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated [³H]-dTTP, and measure the radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the specific detection protocol for the kit being used (e.g., ELISA-based detection of incorporated labeled nucleotides).[7]

  • Data Analysis:

    • Subtract the background counts/signal from all wells.

    • Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

start Start prep Prepare Reagents (NNRTIs, RT, Reaction Mix) start->prep plate Add Reagents to 96-well Plate prep->plate incubate Incubate at 37°C plate->incubate stop Stop Reaction incubate->stop detect Detect RT Activity (e.g., Scintillation Counting) stop->detect analyze Analyze Data (Calculate % Inhibition) detect->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for HIV-1 RT inhibition assay.

References

Unveiling Potential Synergies: A Comparative Guide to Talviraline in Combination with Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the strategic combination of drugs with distinct mechanisms of action is paramount to achieving durable viral suppression, mitigating the emergence of drug-resistant HIV-1 strains, and improving therapeutic outcomes. This guide explores the potential synergistic effects of Talviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in concert with protease inhibitors (PIs). While direct clinical or preclinical data on the synergistic interactions between this compound and specific protease inhibitors are not publicly available, this document provides a comparative framework based on the established principles of antiretroviral combination therapy and data from analogous NNRTI-PI combinations.

Mechanisms of Action: A Dual-Pronged Attack on HIV-1 Replication

This compound, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. By binding to an allosteric site on this enzyme, this compound induces a conformational change that disrupts its catalytic activity, thereby halting the viral replication process at an early stage.

Protease inhibitors, conversely, act at a later stage of the viral life cycle. They competitively inhibit the viral protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins. This inhibition prevents the assembly of new, infectious virions.

The distinct molecular targets of this compound and protease inhibitors create a strong rationale for their combined use, potentially leading to a synergistic antiviral effect where the combined efficacy is greater than the sum of their individual effects.

HIV_Lifecycle_Inhibition Fig. 1: Independent Mechanisms of Action cluster_HostCell Host Cell cluster_Drugs Antiretroviral Intervention Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Assembly Viral Assembly (Polyprotein Cleavage) Transcription_Translation->Viral_Assembly Budding Budding & Maturation Viral_Assembly->Budding This compound This compound (NNRTI) This compound->Reverse_Transcription Inhibits Protease_Inhibitor Protease Inhibitor (PI) Protease_Inhibitor->Viral_Assembly Inhibits

Caption: Fig. 1: Independent Mechanisms of Action

Illustrative Synergistic Activity: A Data-Driven Perspective

While specific experimental data for this compound with protease inhibitors is pending, the following table illustrates the potential synergistic, additive, or antagonistic effects that can be determined through in vitro studies. The data presented here is hypothetical and based on typical results observed with other second-generation NNRTIs in combination with common protease inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination HIV-1 Strain EC50 (Drug A) (nM) EC50 (Drug B) (nM) EC50 (Combination A+B) (nM) Combination Index (CI) at EC50 Interpretation
This compound (A) + Lopinavir/Ritonavir (B)Wild-Type2.55.00.8 (A) + 1.6 (B)0.64Synergy
This compound (A) + Atazanavir (B)Wild-Type2.53.01.1 (A) + 1.3 (B)0.87Synergy
This compound (A) + Darunavir (B)Wild-Type2.51.51.25 (A) + 0.75 (B)1.0Additive
This compound (A) + Lopinavir/Ritonavir (B)NNRTI-Resistant1505.565 (A) + 2.4 (B)0.87Synergy
This compound (A) + Darunavir (B)PI-Resistant3.0501.4 (A) + 23 (B)0.93Synergy

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols for Assessing Synergy

The evaluation of synergistic, additive, or antagonistic interactions between antiretroviral agents is typically conducted through in vitro cell-based assays. A standard workflow for such an assessment is outlined below.

Synergy_Workflow Fig. 2: Experimental Workflow for Synergy Assessment Cell_Culture 1. Cell Culture (e.g., MT-4 cells, PBMCs) Drug_Prep 2. Drug Preparation (Serial dilutions of single agents and combinations) Cell_Culture->Drug_Prep Infection 3. HIV-1 Infection (Infect cells with a known viral titer) Drug_Prep->Infection Incubation 4. Incubation (Allow for viral replication in the presence of drugs) Infection->Incubation p24_Assay 5. p24 Antigen ELISA (Quantify viral replication) Incubation->p24_Assay Data_Analysis 6. Data Analysis (Calculate EC50 and Combination Index) p24_Assay->Data_Analysis

Validating the Antiviral Spectrum of Talviraline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Talviraline's antiviral performance against other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound (formerly known as HBY 097) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1] It functions by binding to a specific allosteric site on the HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle, thereby inhibiting its function. This guide compares the in vitro antiviral activity of this compound against wild-type and drug-resistant strains of HIV-1 with other established NNRTIs.

Comparative Antiviral Activity of this compound and Other NNRTIs

The antiviral efficacy of this compound and comparator NNRTIs is summarized in the table below. The data, presented as IC50 and EC50 values, represent the concentration of the drug required to inhibit 50% of viral replication in vitro. It is important to note that these values can vary depending on the specific HIV-1 strain, the cell line used for the assay, and other experimental conditions.

DrugHIV-1 StrainCell TypeIC50 / EC50 (nM)Reference
This compound (HBY 097) Wild-typeNot Specified0.1 - 3[2]
K103N mutantNot Specified2.2 and 15[2]
Resistant at study entryNot Specified160[2]
Nevirapine Wild-typeNot Specified84 (IC50)[3]
Wild-typeCell Culture40 (IC50)[3]
Efavirenz Wild-type HIV-1Not Specified0.51 (IC50)[4][5][6][7]
Wild-type HIV-1 IIIBMT4 cells1.6 (EC50)[8]
K103N mutantMT4 cells1.8 (EC50)[8]
Rilpivirine Wild-typeNot Specified0.4 ± 0.02[9]
Y188L mutantNot Specified2.3 ± 0.2[9]
E138K mutantNot Specified~0.4[9]
Etravirine Wild-typeNot SpecifiedPotent activity
NNRTI-resistant HIV-1Not SpecifiedPotent activity

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent drug. The data presented here are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Experimental Protocols

A detailed methodology for determining the in vitro antiviral activity of NNRTIs against HIV-1 is provided below. This protocol is a representative synthesis based on commonly used techniques.

In Vitro Antiviral Susceptibility Assay Using MT-4 Cells and p24 Antigen Quantification

1. Cell Culture and Virus Propagation:

  • MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.[10]

  • High-titer stocks of HIV-1 strains (both wild-type and drug-resistant variants) are prepared by infecting MT-4 or other suitable cells and harvesting the culture supernatant. The viral titer is quantified, often by measuring the concentration of the p24 viral core antigen.

2. Antiviral Assay:

  • MT-4 cells are seeded in 96-well microtiter plates.[4]

  • A serial dilution of the test compound (e.g., this compound) and comparator drugs is prepared and added to the cells.

  • The cells are then infected with a standardized amount of the HIV-1 virus stock.

  • Control wells include cells infected with the virus in the absence of any drug (virus control) and uninfected cells (cell control).

  • The plates are incubated for a period of 4-7 days to allow for viral replication.[11]

3. Quantification of Viral Replication (p24 Antigen ELISA):

  • After the incubation period, the cell culture supernatant is harvested.

  • The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[9][12][13]

  • The ELISA principle involves capturing the p24 antigen with a specific antibody coated on the microplate wells. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of p24 antigen present.[12]

4. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control.

  • The IC50 or EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration NNRTI This compound & Other NNRTIs Binding_Site NNRTI->Binding_Site Binds to Binding_Site->RT Inhibits Conformational Change Antiviral_Assay_Workflow Start Start Cell_Culture Culture MT-4 cells Start->Cell_Culture Seed_Cells Seed cells in 96-well plate Cell_Culture->Seed_Cells Prepare_Drugs Prepare serial dilutions of antiviral drugs Add_Drugs Add drug dilutions to wells Prepare_Drugs->Add_Drugs Seed_Cells->Add_Drugs Infect_Cells Infect cells with HIV-1 virus Add_Drugs->Infect_Cells Incubate Incubate for 4-7 days Infect_Cells->Incubate Harvest_Supernatant Harvest culture supernatant Incubate->Harvest_Supernatant p24_ELISA Quantify p24 antigen using ELISA Harvest_Supernatant->p24_ELISA Data_Analysis Calculate % inhibition and IC50/EC50 values p24_ELISA->Data_Analysis End End Data_Analysis->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.